molecular formula C11H19N B2517804 3,3-Dimethyl-1-pent-4-ynylpyrrolidine CAS No. 1566203-31-3

3,3-Dimethyl-1-pent-4-ynylpyrrolidine

Cat. No.: B2517804
CAS No.: 1566203-31-3
M. Wt: 165.28
InChI Key: HIBXAOZYQDWXKZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-pent-4-ynylpyrrolidine is an organic compound with the molecular formula C11H19N It is a pyrrolidine derivative characterized by the presence of a pent-4-ynyl group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-pent-4-ynylpyrrolidine typically involves the reaction of 3,3-dimethylpyrrolidine with a suitable alkyne, such as pent-4-yn-1-yl bromide. The reaction is usually carried out under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine and facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or chromatography would be employed to isolate the desired product from reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-pent-4-ynylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert any present carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,3-Dimethyl-1-pent-4-ynylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-pent-4-ynylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpyrrolidine: Lacks the pent-4-ynyl group, making it less versatile in chemical reactions.

    Pent-4-ynylpyrrolidine: Lacks the dimethyl groups, affecting its steric and electronic properties.

    3,3-Dimethyl-1-pentylpyrrolidine: Similar but lacks the alkyne functionality, impacting its reactivity.

Uniqueness

3,3-Dimethyl-1-pent-4-ynylpyrrolidine is unique due to the combination of the pent-4-ynyl group and the dimethyl groups on the pyrrolidine ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3,3-dimethyl-1-pent-4-ynylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-4-5-6-8-12-9-7-11(2,3)10-12/h1H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBXAOZYQDWXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CCCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566203-31-3
Record name 3,3-dimethyl-1-(pent-4-yn-1-yl)pyrrolidine
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